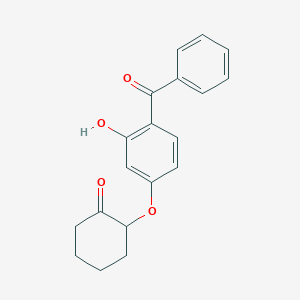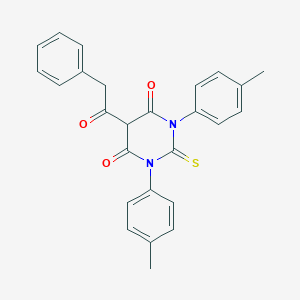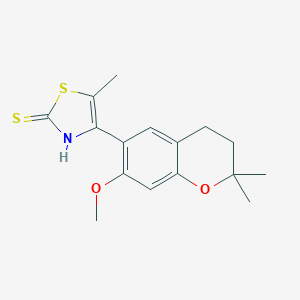![molecular formula C15H10F6N2O3S B284036 N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide, also known as BTE, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression. This inhibition leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. In weeds, this compound has been found to inhibit the activity of protoporphyrinogen oxidase (PPO), an enzyme involved in the synthesis of chlorophyll. This inhibition leads to the death of weeds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the activity of HDACs. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent. In weeds, this compound has been found to inhibit the synthesis of chlorophyll, leading to the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide in lab experiments is its specificity for certain enzymes and proteins, making it a useful tool for studying their functions. In addition, this compound has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide. In medicine, this compound could be further studied as a potential cancer treatment, with a focus on optimizing its efficacy and minimizing side effects. In addition, this compound could be studied as a potential anti-inflammatory agent, with a focus on its mechanism of action and potential applications in treating inflammatory diseases. In agriculture, this compound could be further studied as a potential herbicide, with a focus on its effectiveness against different types of weeds and its potential impact on the environment. Overall, this compound is a promising compound with many potential applications, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide involves the reaction of benzenesulfonyl chloride and 4-(trifluoromethoxy)aniline in the presence of triethylamine. The resulting product is then reacted with 2,2,2-trifluoroethylamine to yield this compound. This method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In agriculture, this compound has been tested as a potential herbicide, as it has been found to inhibit the growth of various weeds.
Propriétés
Formule moléculaire |
C15H10F6N2O3S |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
N//'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide |
InChI |
InChI=1S/C15H10F6N2O3S/c16-14(17,18)13(23-27(24,25)12-4-2-1-3-5-12)22-10-6-8-11(9-7-10)26-15(19,20)21/h1-9H,(H,22,23) |
Clé InChI |
WTRHOKRIJYZKGK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(F)(F)F)/NC2=CC=C(C=C2)OC(F)(F)F |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)


![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

